molecular formula C17H20N4O B2604792 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide CAS No. 2097899-33-5

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide

Cat. No.: B2604792
CAS No.: 2097899-33-5
M. Wt: 296.374
InChI Key: BRCYACSRGFGBGS-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique structure combining a pyridine ring, a pyrazole ring, and a cyclohexene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines

Uniqueness

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-5-2-1-3-6-14)19-9-10-21-13-16(12-20-21)15-7-4-8-18-11-15/h1-2,4,7-8,11-14H,3,5-6,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRCYACSRGFGBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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